molecular formula C12H10BrNO2 B1209575 3-bromo-N-(furan-2-ylmethyl)benzamide CAS No. 346663-79-4

3-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No.: B1209575
CAS No.: 346663-79-4
M. Wt: 280.12 g/mol
InChI Key: IJKKCHLTWZPXIB-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-2-ylmethyl)benzamide: is an organic compound with the molecular formula C12H10BrNO2 It is characterized by the presence of a bromine atom attached to the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.

    Formation of Furan-2-ylmethylamine: Furan-2-ylmethylamine is synthesized separately by reacting furfural with ammonia or an amine source under reductive amination conditions.

    Coupling Reaction: The brominated benzamide is then coupled with furan-2-ylmethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-N-(furan-2-ylmethyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The furan ring and the benzamide moiety can participate in oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidized derivatives of the furan ring or the benzamide moiety.

    Reduction Products: Reduced forms of the furan ring or the benzamide moiety.

Scientific Research Applications

Chemistry: 3-bromo-N-(furan-2-ylmethyl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound can be used as a probe or ligand to study the interactions of brominated and furan-containing molecules with biological targets such as enzymes, receptors, or nucleic acids.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)benzamide depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 3-bromo-N-(furan-2-ylmethyl)benzamide
  • This compound
  • This compound

Comparison: Compared to other similar compounds, this compound is unique due to the presence of both bromine and furan functionalities. This combination allows for a diverse range of chemical reactions and potential applications. The bromine atom provides a site for nucleophilic substitution, while the furan ring offers additional reactivity and binding interactions.

Properties

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKKCHLTWZPXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355618
Record name 3-bromo-N-(furan-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346663-79-4
Record name 3-bromo-N-(furan-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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